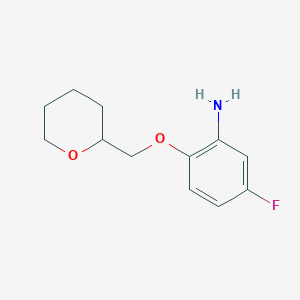

5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Tautomeric and Conformational Isomerism

Conformational Isomerism

Tetrahydropyran Ring :

- Chair-to-chair interconversion with an energy barrier of ~10 kcal/mol, typical for six-membered rings.

- Methoxy group prefers equatorial orientation to minimize 1,3-diaxial interactions.

Methoxy Bridge :

Tautomerism

- Limited tautomeric potential due to the absence of acidic protons adjacent to the amine. The aromatic amine remains stable under standard conditions.

特性

IUPAC Name |

5-fluoro-2-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAQUIWZZYQJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197378 | |

| Record name | 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946683-79-0 | |

| Record name | 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946683-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine generally follows a multi-step process involving:

- Formation of the tetrahydropyranyl (THP) ether protecting group on a phenolic hydroxyl precursor.

- Nucleophilic aromatic substitution (S_NAr) on a fluorinated nitrobenzene derivative to introduce the amine functionality.

- Reduction of the nitro group to the corresponding amine.

- Optional deprotection or further functionalization depending on the target molecule.

This approach leverages the stability of the THP protecting group under various conditions and exploits the reactivity of fluorinated aromatic halides toward nucleophilic substitution.

Preparation of the Tetrahydropyranyl Ether Intermediate

The tetrahydropyranyl group is introduced via reaction of the phenolic hydroxyl group with dihydropyran under acidic catalysis, forming a stable THP ether. This step protects the hydroxyl group during subsequent transformations.

| Reagents & Conditions | Outcome |

|---|---|

| Phenol derivative + dihydropyran | Formation of tetrahydropyranyl ether |

| Acid catalyst (e.g., p-toluenesulfonic acid) | Mild reaction conditions, high yield |

| Solvent: dichloromethane or THF | Ambient temperature |

This protection strategy is well-documented for phenolic compounds and is crucial for the selective functionalization of the aromatic ring without interference from the hydroxyl group.

Nucleophilic Aromatic Substitution (S_NAr) on Fluorinated Nitrobenzene

The key step to incorporate the fluorine and amine functionalities is the nucleophilic aromatic substitution of a fluoronitrobenzene derivative with the tetrahydropyranyl-protected phenol or amine nucleophile.

- React 2-bromo-1-fluoro-4-nitrobenzene with the tetrahydropyranyl-protected phenol or amine in the presence of a strong base such as sodium hydride.

- The reaction is typically conducted in DMF at 0 °C to room temperature over several hours.

- Work-up involves quenching with aqueous ammonium chloride, extraction, and chromatographic purification.

| Parameter | Details |

|---|---|

| Substrate | 2-bromo-1-fluoro-4-nitrobenzene |

| Nucleophile | THP-protected phenol or amine |

| Base | Sodium hydride (NaH) |

| Solvent | DMF |

| Temperature | 0 °C to room temperature |

| Reaction time | 4 hours |

| Yield | Approximately 78% |

This S_NAr reaction proceeds via displacement of the fluorine atom by the nucleophile, facilitated by the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.

Reduction of Nitro Group to Amine

Following the substitution, the nitro group is reduced to the amine to yield the desired phenylamine compound.

- Catalytic hydrogenation using Pt/C or Pd/C under hydrogen atmosphere.

- Chemical reduction using sodium borohydride in the presence of transition metal catalysts.

- Alternative hydride reagents or transfer hydrogenation methods.

| Reagents & Conditions | Outcome |

|---|---|

| Catalyst: Pt/C or Pd/C | Efficient reduction of nitro to amine |

| Solvent: ethanol or methanol | Mild conditions, high selectivity |

| Temperature: room temperature | Avoids over-reduction or side reactions |

| Reaction time: 2-4 hours | High conversion rates |

This step is crucial to obtain the free amine functionality required for biological activity or further synthetic elaboration.

Alternative Synthetic Routes and Variations

Use of 2,3-unsaturated C-glycoside scaffolds: Advanced synthetic strategies employ radical cyclization and stereoselective methods to access pyran-containing fused ring systems, which can be adapted to synthesize the tetrahydropyranyl moiety in the target compound.

Late-stage functionalization: Incorporation of the tetrahydropyranyl group can be performed at later stages to protect sensitive hydroxyl groups during complex molecule assembly.

Amide coupling and further derivatization: The phenylamine intermediate can be coupled with various acids or amines to create derivatives with enhanced properties, using standard amide coupling reagents such as HATU and DIPEA.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Key Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | THP Ether Formation | Phenol + dihydropyran, acid catalyst, RT | THP-protected phenol | High (typically >90%) |

| 2 | Nucleophilic Aromatic Substitution | 2-bromo-1-fluoro-4-nitrobenzene + NaH, DMF, 0 °C to RT | Substituted nitroaromatic intermediate | ~78% |

| 3 | Nitro Group Reduction | Pt/C or Pd/C catalyst, H2, RT | This compound | High (variable) |

| 4 | Optional Coupling/Derivatization | Amide coupling with HATU, DIPEA, RT | Functionalized derivatives | Moderate to High |

Research Findings and Notes

- The THP protecting group is stable under the nucleophilic aromatic substitution conditions, allowing selective transformations without deprotection.

- The fluorine atom on the aromatic ring enhances the electrophilicity of the ring, facilitating nucleophilic substitution.

- Reduction of the nitro group must be carefully controlled to avoid hydrogenolysis of the THP ether.

- Multi-gram scale synthesis has been demonstrated with consistent yields, indicating scalability of the method.

- The choice of solvent and base critically affects the substitution reaction efficiency and product purity.

- Late-stage functionalization strategies allow for structural diversification, useful in medicinal chemistry applications.

化学反応の分析

Types of Reactions

5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines.

科学的研究の応用

5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets. The fluorine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

類似化合物との比較

5-Fluoro-2-(tetrahydrofuran-2-ylmethoxy)-phenylamine

Structural Differences :

- Replaces the tetrahydropyran (6-membered ring) with a tetrahydrofuran (THF, 5-membered ring) moiety.

- Impact : The smaller THF ring may reduce steric hindrance but decrease lipophilicity compared to the THP variant.

Key Observations :

Ligand 1d (Indane-Fluorophenylamine Derivative)

Structural Differences :

- Contains an indane unit (bicyclic structure) instead of THP-methoxy.

- Retains the fluorine atom on the phenylamine backbone.

Key Observations :

- Solubility Issues : The indane-containing ligand exhibited extreme insolubility in common purification solvents, hindering isolation in pure form .

- Comparative Advantage : The THP-methoxy group in the target compound may enhance solubility due to increased oxygen content and reduced hydrophobicity compared to the indane unit.

Azomethines with Triphenylamine Core ()

Structural Differences :

- Core structure is triphenylamine instead of mono-fluorophenylamine.

- Substituents include hexyloxy groups and thiophene dicarboxylate units.

Key Observations :

- Optoelectronic Properties : These azomethines demonstrate tunable optical and electrochemical properties, with applications in solar cells. The target compound’s fluorine and THP-methoxy groups could similarly modulate electron-donating/withdrawing effects but lack conjugated systems for optoelectronic use .

- Solubility : Hexyloxy groups in azomethines improve solubility in organic solvents, whereas the THP-methoxy group may offer moderate polarity for aqueous-organic mixed systems .

Fluorinated Pyrimidine Derivatives (–9)

Structural Differences :

Key Observations :

- Electronic Effects : The methanesulfonyl group in 5-fluoro-2-methanesulfonylpyrimidin-4-amine () is strongly electron-withdrawing, contrasting with the electron-donating THP-methoxy group in the target compound. This difference could influence reactivity in substitution or coupling reactions .

- Biological Relevance : Fluorinated pyrimidines are common in drug design (e.g., antimetabolites). The target compound’s amine and THP-methoxy groups may position it as a kinase inhibitor intermediate, akin to ’s pyrrolo[2,3-d]pyrimidine derivatives .

Data Table: Comparative Properties of Key Compounds

| Compound | Molecular Formula | Key Substituents | Solubility Trends | Potential Applications |

|---|---|---|---|---|

| Target: 5-Fluoro-2-(THP-methoxy)-phenylamine | C₁₂H₁₆FNO₂ | 5-F, THP-OCH₂- | Moderate (inferred) | Pharmaceutical intermediates |

| THF analog (Discontinued) | C₁₁H₁₄FNO₂ | 5-F, THF-OCH₂- | Poor (inferred) | N/A |

| Ligand 1d (Indane-fluorophenylamine) | Not specified | Indane, 5-F | Insoluble | Biological ligands |

| Azomethines (Triphenylamine) | Varies | Hexyloxy, thiophene dicarboxylate | High in organic solvents | Solar cells, OLEDs |

| 5-Fluoro-2-methanesulfonylpyrimidin-4-amine | C₅H₆FN₃O₂S | 5-F, SO₂CH₃ | Moderate | Kinase inhibitors |

Research Findings and Implications

- Synthetic Challenges : The target compound’s THP-methoxy group may mitigate solubility issues observed in indane-fluorophenylamine derivatives, enabling easier purification .

- Biological Potential: Fluorine and THP-methoxy groups are common in drug candidates (e.g., ’s pyrrolopyrimidines), hinting at kinase or protease inhibition applications .

Q & A

Q. What are effective synthetic strategies for 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine, and how are protecting groups utilized?

- Methodological Answer : Synthesis typically involves:

- THP Protection : The tetrahydro-2H-pyran (THP) group is introduced via acid-catalyzed reaction with dihydropyran (e.g., using pyridinium p-toluenesulfonate in CH₂Cl₂) to protect hydroxyl intermediates, as seen in analogous syntheses .

- Fluorination : Fluorine introduction may occur early via nucleophilic aromatic substitution or via pre-fluorinated building blocks.

- Coupling Reactions : Amine-functionalized intermediates are coupled using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) in the presence of bases (e.g., DIEA) to form amide or aryl linkages .

- Purification : Chromatography (e.g., hexane/acetone gradients) or supercritical fluid chromatography (SFC) ensures high purity .

Q. How can spectroscopic and chromatographic methods validate the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the THP group (δ ~1.5–4.5 ppm for pyran protons) and fluorine-induced deshielding in aromatic regions .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .

- HPLC/SFC : Reverse-phase HPLC or chiral SFC (e.g., Chiralpak® IC column) resolves enantiomers or diastereomers, critical for bioactive compounds .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use Pd(II) acetate with ligand systems (e.g., Catalyst A™) for Suzuki-Miyaura couplings, as demonstrated in boronate cross-coupling reactions .

- Solvent/Temperature : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) at 100°C enhance reaction efficiency .

- Stoichiometry : Maintain a 1:1.3 molar ratio of aryl halide to boronate reagent to drive completion .

- Workup : Diatomaceous earth filtration and aqueous washes remove Pd residues, improving yield .

Q. How to resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffers), which affect solubility and aggregation. Fluorinated compounds often require <1% DMSO to avoid false negatives .

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions) to identify rapid degradation masking activity .

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity, bypassing cell-based assay noise .

Q. What strategies optimize stereochemical control in THP-containing intermediates?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric epoxidation or hydroxylation (e.g., Sharpless conditions) for stereoselective THP formation .

- Chromatographic Resolution : SFC or chiral HPLC separates enantiomers post-synthesis, as seen in Eli Lilly’s protocols for THP derivatives .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) confirms absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。